molecular formula C10H25NO3Si B3051619 Silanamine, 1,1,1-triethoxy-N,N-diethyl- CAS No. 35077-00-0

Silanamine, 1,1,1-triethoxy-N,N-diethyl-

Cat. No. B3051619
Key on ui cas rn: 35077-00-0
M. Wt: 235.4 g/mol
InChI Key: KOFGHHIZTRGVAF-UHFFFAOYSA-N
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Patent
US07238758B2

Procedure details

Comparative experiment 6 to The reacted product 13 was performed by direct amino group substitution of tetraethoxy silane not via Grignard reagent. Namely, a 200 mL-volume flask, equipped with an agitating blade and a soxhlet extractor loaded with a monocular shive 4A-stuffed cylindrical paper filter, was employed, of which inside was substituted for nitrogen using a vacuum pump. Then, 83.3 g (0.40 mol) of tetraethoxysilane and 73.1 g (1.0 mol) of diethylamine were fed into the flask, and heated and revolved for 8 hours. Analysis of the resultant reacted solution by gas chromatography confirmed no target amino-substituted product but tetraethoxysilane of the starting substance only.
[Compound]
Name
product 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
83.3 g
Type
reactant
Reaction Step Four
Quantity
73.1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(O[Si:4]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])C.[CH2:14]([NH:16][CH2:17][CH3:18])[CH3:15]>>[CH2:14]([N:16]([Si:4]([O:5][CH2:6][CH3:7])([O:8][CH2:9][CH3:10])[O:11][CH2:12][CH3:13])[CH2:17][CH3:18])[CH3:15]

Inputs

Step One
Name
product 13
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[Si](OCC)(OCC)OCC
Step Three
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
83.3 g
Type
reactant
Smiles
C(C)O[Si](OCC)(OCC)OCC
Step Five
Name
Quantity
73.1 g
Type
reactant
Smiles
C(C)NCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[Si](OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Namely, a 200 mL-volume flask, equipped with an agitating blade
FILTRATION
Type
FILTRATION
Details
filter
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
Analysis of the resultant reacted solution by gas chromatography

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
C(C)N(CC)[Si](OCC)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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